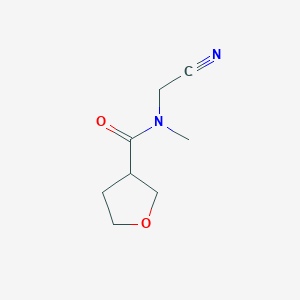

N-(cyanomethyl)-N-methyloxolane-3-carboxamide

Description

N-(Cyanomethyl)-N-methyloxolane-3-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (oxolane) ring substituted with a carboxamide group and a cyanomethyl-methylamine moiety.

Properties

IUPAC Name |

N-(cyanomethyl)-N-methyloxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-10(4-3-9)8(11)7-2-5-12-6-7/h7H,2,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITRYXJHSKQSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyloxolane-3-carboxamide can be achieved through several methods. One common approach involves the reaction of oxolane-3-carboxylic acid with cyanomethylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound. The process involves the same basic reaction as in laboratory synthesis but is optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyloxolane-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxolane-3-carboxylic acid derivatives, amine-substituted oxolane compounds, and various substituted oxolane derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-methyloxolane-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyloxolane-3-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with cyanated acetamides and oxolane derivatives. Key analogs include:

Key Observations :

- Oxolane vs.

- Cyanated Side Chains: The cyanomethyl group introduces nitrile functionality, similar to 2-cyanoacetamide derivatives. Nitriles are known for metabolic toxicity (e.g., cyanide release under hydrolysis), but stability depends on substitution patterns .

Physicochemical Properties

Available data for analogs suggest trends:

Notes:

- The target compound’s nitrile group may confer higher reactivity compared to NMP, which lacks this functionality.

Key Differences :

- The target compound’s oxolane ring may complicate synthesis compared to linear analogs like 2-cyanoacetamide.

- Industrial adoption of the target compound is hindered by uncharacterized safety and environmental profiles.

Biological Activity

N-(cyanomethyl)-N-methyloxolane-3-carboxamide, often referred to as a compound of interest in both agricultural and pharmaceutical research, has demonstrated notable biological activities primarily related to its role in inducing systemic acquired resistance (SAR) in plants. This article explores its mechanisms of action, potential applications, and relevant case studies.

Target of Action

This compound functions primarily as an inducer of SAR in various plant species, including tobacco and rice. SAR is a plant defense mechanism that provides long-lasting protection against a wide range of pathogens.

Mode of Action

this compound interacts with plant systems by upregulating the expression of pathogenesis-related (PR) genes without the accumulation of salicylic acid (SA), which is typically associated with SAR pathways. This unique action allows for a broader range of disease resistance in treated plants.

Biochemical Pathways

The biochemical pathways influenced by this compound involve the activation of SAR marker genes. The absence of SA accumulation suggests an alternative signaling pathway is activated, allowing for effective disease resistance while minimizing potential negative effects associated with SA.

Pharmacokinetics

The application method for this compound typically involves soil application to enhance disease resistance in crops. Its uptake and distribution within plant tissues are crucial for its effectiveness as a biopesticide.

Antimicrobial and Anticancer Properties

Recent studies have expanded the investigation into the antimicrobial and anticancer properties of this compound. While specific data on these activities are still emerging, preliminary results indicate potential efficacy against certain bacterial strains and cancer cell lines, warranting further exploration in medicinal chemistry.

Case Studies

- Plant Resistance Trials : In field trials with tobacco and rice, plants treated with this compound exhibited significantly reduced symptoms of disease when exposed to common pathogens. The results highlighted its potential as an eco-friendly alternative to traditional chemical pesticides.

- In Vitro Studies : Laboratory studies assessing the compound's impact on cancer cell lines showed promising results, indicating a reduction in cell viability at certain concentrations. These findings suggest that further research could lead to the development of new anticancer therapies based on this compound's structure.

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions that may enhance its biological activity or facilitate the synthesis of derivatives with improved efficacy:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxolane-3-carboxylic acid derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts cyanomethyl group to an amine group | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces cyanomethyl with other functional groups | Various nucleophiles depending on desired product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.